molecular formula C17H23N5O2 B6456571 3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2548998-02-1

3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6456571
CAS No.: 2548998-02-1
M. Wt: 329.4 g/mol
InChI Key: DCEIVSPKMYJJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a cyclopropyl group, an ethylpyrimidinyl group, and an imidazolidine-2,4-dione core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylpyrimidinyl Group: This step involves the alkylation of the piperidine ring with an ethylpyrimidinyl halide in the presence of a base such as potassium carbonate.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of the intermediate compound with urea or a similar reagent under controlled conditions to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, organometallic compounds, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific biological pathways.

    Biological Studies: It can be employed in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound can be explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
  • 3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,5-dione
  • 3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,3-dione

Uniqueness

3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, potentially leading to novel therapeutic applications and improved efficacy compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-2-12-9-18-16(19-10-12)20-7-5-13(6-8-20)21-11-15(23)22(17(21)24)14-3-4-14/h9-10,13-14H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEIVSPKMYJJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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